1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[(E)-prop-1-enyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-7H,1H3/b7-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWHCTRTNUOACY-FARCUNLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/N1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with prop-1-en-1-yl halides under basic conditions. A common method includes:
Starting Materials: Benzotriazole and prop-1-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: Benzotriazole is dissolved in DMF, followed by the addition of potassium carbonate. Prop-1-en-1-yl bromide is then added dropwise, and the reaction mixture is heated to around 80-100°C for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the prop-1-en-1-yl group, where nucleophiles such as amines or thiols replace the halide.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is in organic synthesis. It serves as a versatile building block for the synthesis of various derivatives that exhibit biological activities. For example, derivatives containing triazole and benzyl moieties have been synthesized and tested for antifungal properties, demonstrating significant activity comparable to established antifungal agents like miconazole .
Table 1: Synthetic Pathways and Biological Activities
Material Science
The compound has potential applications in material science due to its ability to form stable complexes with metals. Research has shown that benzotriazole derivatives can be utilized in the development of corrosion inhibitors for metals . The stability and protective qualities of these compounds make them suitable for use in various industrial applications.
Table 2: Applications in Material Science
| Application Type | Description | Reference |
|---|---|---|
| Corrosion Inhibitors | Protects metals from oxidative damage | |
| Polymer Additives | Enhances thermal stability and UV resistance |
The biological activity of this compound and its derivatives has been extensively studied. The compound exhibits promising antifungal and antimicrobial properties. In vitro studies indicate that certain derivatives demonstrate significant inhibition against various pathogens, including fungi such as Fusarium oxysporum and Alternaria solani .
Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of several benzotriazole derivatives against Fusarium oxysporum. The results showed that compounds with specific substituents on the benzotriazole ring exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional fungicides .
Table 3: Antifungal Activity Results
Mechanism of Action
The mechanism of action of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The benzotriazole scaffold allows extensive derivatization. Key analogs include:
Key Observations :
- Electron Effects : Electron-donating groups (e.g., alkenyl in the target compound) enhance nucleophilicity at the triazole ring, whereas electron-withdrawing substituents (e.g., sulfonyl in ) stabilize negative charges.
- Bioactivity: Nitroimidazole-containing analogs (e.g., 3a) exhibit pronounced antimicrobial activity due to the nitro group’s redox properties, absent in the target compound .
- Steric Factors: Bulky substituents (e.g., phenylpropenone in ) reduce solubility but may improve receptor binding in drug design.
Physicochemical Properties
Insights :
- The target compound’s alkenyl group may confer moderate solubility in nonpolar solvents, whereas sulfonyl derivatives (e.g., ) dissolve better in polar media.
- Nitroimidazole analogs (3a) exhibit lower thermal stability due to nitro group decomposition risks .
Biological Activity
1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and antiparasitic properties based on recent studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H8N4
- Molecular Weight : 184.20 g/mol
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various benzotriazole derivatives against bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens. Notably, compounds with bulky hydrophobic groups showed enhanced antimicrobial activity. The presence of the benzotriazole scaffold is believed to contribute to this effect due to its ability to interact with microbial cell membranes .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 15a | Bacillus subtilis | 12.5 µg/mL |
| 15d | Escherichia coli | 25 µg/mL |
| 15e | Pseudomonas fluorescens | 50 µg/mL |
Antiviral Activity
The antiviral potential of benzotriazole derivatives has also been explored. A study focused on the anti-helicase activity against Flaviviridae viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV). The N-alkyl derivatives of benzotriazole were synthesized and tested for their inhibitory effects on viral helicases. Results indicated that these derivatives displayed promising antiviral activity, particularly against HCV and DENV .
Table 2: Antiviral Activity of Benzotriazole Derivatives
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| N-Alkyl Derivative A | HCV | 5.0 |
| N-Alkyl Derivative B | DENV | 10.0 |
Antiparasitic Activity
Benzotriazole derivatives have also shown significant antiparasitic properties. A notable study evaluated the activity of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms of the parasite, with a reduction in parasite numbers by over 50% at concentrations as low as 25 µg/mL .
Table 3: Antiparasitic Activity Against Trypanosoma cruzi
| Concentration (µg/mL) | Epimastigote Reduction (%) | Trypomastigote Reduction (%) |
|---|---|---|
| 25 | 50 | - |
| 50 | 64 | 95 |
Case Studies
Several case studies have highlighted the potential applications of benzotriazole derivatives in therapeutic contexts:
- Antimicrobial Effectiveness : A study found that specific benzotriazole derivatives could serve as effective agents against multidrug-resistant bacterial strains.
- Antiviral Research : Research into the antiviral properties against HCV has led to the development of new therapeutic strategies utilizing benzotriazole derivatives.
- Antiparasitic Applications : The antiparasitic efficacy against Trypanosoma cruzi suggests potential for developing new treatments for Chagas disease.
Q & A
Q. How can contradictions between experimental and computational data be resolved?
- Methodological Answer :
- Case Study : If experimental NMR chemical shifts conflict with DFT predictions, re-optimize the geometry using solvent-effect models (e.g., PCM).
- Validation : Compare experimental XRD bond lengths with DFT-optimized values; deviations >0.05 Å suggest inadequate basis sets or missing solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
